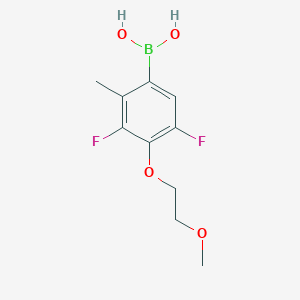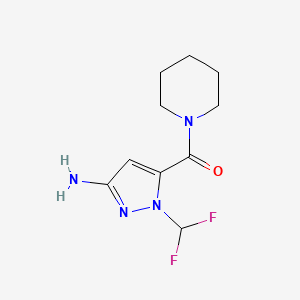![molecular formula C13H23ClN2O2 B2877045 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride CAS No. 1864062-03-2](/img/structure/B2877045.png)
4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H23ClN2O2 and its molecular weight is 274.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride typically involves multi-step reactions. Starting with the formation of the pyrazole ring, 1-(propan-2-yl)-1H-pyrazole can be synthesized through cyclization of appropriate precursors. The resulting product is then subjected to alkylation reactions with 4-methylpentanoic acid derivatives under controlled conditions such as anhydrous solvents and specific catalysts.
Industrial Production Methods: Industrial-scale production might involve optimization of reaction conditions for higher yield and purity, including continuous flow processes, precise temperature regulation, and tailored solvent systems. The addition of the hydrochloride group is usually achieved through acid-base reaction with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo multiple types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as KMnO4 or PCC under controlled conditions.
Reduction: Employing reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Halogenated compounds or strong bases under varied conditions.
Major Products:
Oxidation might yield carboxylated derivatives.
Reduction often produces simpler aliphatic or aromatic structures.
Substitution results in diversified molecular frameworks due to different substituents.
4. Scientific Research Applications: 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride is a versatile compound used in numerous scientific research applications:
Chemistry: Utilized in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for pharmaceutical properties, including potential anti-inflammatory and analgesic effects.
Industry: Used as an intermediate in the manufacture of specialty chemicals and materials.
5. Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to particular enzymes or receptors, altering their activity.
Pathways Involved: It influences metabolic pathways by modulating enzyme function, resulting in diverse physiological responses.
Comparación Con Compuestos Similares
1-(propan-2-yl)-1H-pyrazole
4-methylpentanoic acid
Other pyrazole or pentanoic acid derivatives with varying alkyl or functional groups.
Would you like to explore anything more specific about this compound?
Propiedades
IUPAC Name |
4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methyl]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-9(2)7-11(13(16)17)8-12-5-6-15(14-12)10(3)4;/h5-6,9-11H,7-8H2,1-4H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFVXSEFWSKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=NN(C=C1)C(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)
![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)

![2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2876968.png)

![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)





![3-methyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2876985.png)
